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Oxymorphone D3

Cat. No.: B13385066
M. Wt: 351.8 g/mol
InChI Key: MUZQPDBAOYKNLO-UHFFFAOYSA-N
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Description

Significance of Stable Isotope Labeling for Chemical Biology and Analytical Science

The use of stable isotope labeling is a cornerstone of modern chemical biology and analytical science due to its broad utility. In chemical biology, it enables the tracing of molecules through complex biological systems, which is crucial for understanding metabolic pathways, reaction kinetics, and the fate of drugs within an organism (pharmacokinetics). symeres.com By introducing molecules labeled with stable isotopes into cells or organisms, researchers can monitor their transformation and distribution, providing deep insights into cellular metabolism and the regulation of metabolic networks. silantes.comnih.gov This method has been vital in discovering new metabolic pathways and understanding how they are regulated. nih.gov

In analytical science, particularly in quantitative analysis, stable isotope labeling is the foundation of isotope dilution mass spectrometry (IDMS). osti.govontosight.ai IDMS is a highly accurate and precise analytical technique used to determine the concentration of a specific molecule in a complex sample, such as blood or urine. ontosight.ai The method involves adding a known quantity of an isotopically labeled version of the target analyte, known as an internal standard, to the sample. osti.govwikipedia.org Because the labeled standard is chemically identical to the analyte, it experiences the same processing variations, such as extraction loss or ionization variability in the mass spectrometer. aptochem.com By measuring the ratio of the naturally occurring analyte to the labeled standard, an accurate and precise quantification can be achieved, a principle that is especially valuable for analyzing analytes at very low concentrations in complex biological matrices. ontosight.aikcasbio.com

Overview of Deuterated Analogs as Research Tools

Among the stable isotopes, deuterium (B1214612) (D), the heavy isotope of hydrogen, is frequently used to create labeled analogs of organic molecules. aptochem.com The substitution of hydrogen with deuterium is a minimal structural change, as the two isotopes are very similar in their physicochemical properties. nih.govwpmucdn.com The primary difference is the twofold increase in mass, which makes the carbon-deuterium (C-D) bond stronger and more resistant to cleavage than a carbon-hydrogen (C-H) bond. wpmucdn.combioscientia.de This "kinetic isotope effect" can be exploited in mechanistic studies to understand reaction pathways. symeres.com

Deuterated analogs are considered the gold standard for use as internal standards in quantitative mass spectrometry-based bioanalysis. aptochem.com An ideal internal standard should have the same chromatographic retention time, extraction recovery, and ionization response as the analyte it is meant to quantify. aptochem.com Deuterated analogs fulfill these criteria almost perfectly because their physical and chemical behavior is nearly identical to the unlabeled compound. aptochem.comwpmucdn.com However, their increased mass allows them to be clearly distinguished from the analyte by a mass spectrometer. This co-eluting, yet mass-differentiated, property allows the deuterated standard to compensate for variations during sample preparation and analysis, correcting for matrix effects where other components in a biological sample might suppress or enhance the instrument's signal. kcasbio.comclearsynth.com

Rationale for Oxymorphone-D3 as a Probing and Quantitation Tool

Oxymorphone-D3 is the deuterated analog of oxymorphone, with three hydrogen atoms on the N-methyl group replaced by deuterium atoms. This specific labeling makes it an ideal internal standard for the quantitative analysis of oxymorphone in various biological samples, including urine, plasma, and serum. cerilliant.com The rationale for its use is firmly rooted in the principles of isotope dilution mass spectrometry.

When quantifying oxymorphone in a complex matrix like plasma, challenges such as incomplete extraction or ion suppression during mass spectrometry analysis can lead to inaccurate results. kcasbio.com By adding a known amount of Oxymorphone-D3 to the sample at the beginning of the workflow, these potential errors can be effectively normalized. texilajournal.com Oxymorphone-D3 behaves virtually identically to oxymorphone throughout the extraction, chromatography, and ionization processes. aptochem.com

However, due to its higher mass, the mass spectrometer can detect it as a separate entity from the unlabeled oxymorphone. nih.gov For example, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, specific mass transitions are monitored for both the analyte (oxymorphone) and the internal standard (Oxymorphone-D3). nih.gov The ratio of the instrument's response for oxymorphone to that of Oxymorphone-D3 is used to calculate the concentration of oxymorphone in the original sample. uc.pt This approach ensures high accuracy and precision, which is critical in fields like clinical toxicology, forensic analysis, and pharmaceutical research. cerilliant.com The use of a stable isotope-labeled internal standard like Oxymorphone-D3 is considered best practice and is recommended by regulatory agencies for bioanalytical method validation. kcasbio.comnih.gov

Data Tables

Table 1: Physicochemical Properties of Oxymorphone and Oxymorphone-D3

Property Oxymorphone Oxymorphone-D3
Chemical Formula C₁₇H₁₉NO₄ C₁₇H₁₆D₃NO₄
Molecular Weight 301.34 g/mol 304.36 g/mol
Isotopic Label None Deuterium (D, ²H)
Monoisotopic Mass 301.1314 u 304.1503 u

Note: Properties are based on the primary chemical structures. Molecular weights may vary slightly based on isotopic composition.

Table 2: Example Mass Spectrometry Parameters for Quantification

Compound Precursor Ion (m/z) Product Ion (m/z) Application
Oxymorphone 302.1 227.1 Quantifier for Analyte
Oxymorphone-D3 305.1 230.1 Quantifier for Internal Standard

Note: Mass-to-charge (m/z) ratios are for the protonated molecules [M+H]⁺. These transitions are representative and may vary based on the specific analytical method and instrumentation used.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22ClNO4 B13385066 Oxymorphone D3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H22ClNO4

Molecular Weight

351.8 g/mol

IUPAC Name

4a-hydroxy-9-methoxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride

InChI

InChI=1S/C18H21NO4.ClH/c1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10;/h3-4,13,16,21H,5-9H2,1-2H3;1H

InChI Key

MUZQPDBAOYKNLO-UHFFFAOYSA-N

Canonical SMILES

CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O.Cl

Origin of Product

United States

Synthetic Methodologies and Isotopic Purity Assessment of Oxymorphone D3

Strategies for Deuterium (B1214612) Incorporation into Opioid Scaffolds

The introduction of deuterium into complex molecules like opioid scaffolds requires strategic synthetic planning to ensure high isotopic enrichment at specific molecular positions.

Precursor Selection and Chemical Derivatization for D3 Labeling

The synthesis of Oxymorphone D3, where the deuterium atoms are located on the N-methyl group, typically involves a precursor that can be chemically modified to introduce the deuterated methyl group. The logical precursor for this transformation is noroxymorphone (B159341)—the N-demethylated version of oxymorphone.

The synthetic approach involves the N-alkylation of noroxymorphone using a deuterated methylating agent. A common and effective reagent for this purpose is trideuteromethyl iodide (CD₃I) or a similar deuterated methyl source. This method ensures that the deuterium is incorporated specifically at the desired N-methyl position with high efficiency. This late-stage introduction of the isotopic label is an efficient strategy for preparing deuterated standards. The synthesis of various opioid scaffolds often involves multi-step procedures starting from naturally occurring opiates like morphine or thebaine. mdpi.comoup.comdrugbank.comacs.org For instance, the synthesis of [N-CD₃]-Thebaine has been documented using methyl-d3-iodide. pnas.org

Hydrogen-Deuterium Exchange Reactions and Catalytic Methods

Hydrogen-deuterium (H-D) exchange reactions represent an alternative strategy for introducing deuterium into organic molecules. mdpi.com These reactions can be catalyzed by acids, bases, or metals and involve the exchange of hydrogen atoms for deuterium from a deuterium source, such as deuterium oxide (D₂O). mdpi.comingentaconnect.comresearchgate.net

Acid-Catalyzed Exchange : In acidic conditions, certain protons on a molecule can become labile and exchange with deuterium. This method has been used for the deuteration of various indole (B1671886) compounds. acs.org

Base-Catalyzed Exchange : Bases can be used to deprotonate C-H bonds, particularly those adjacent to carbonyl groups, allowing for deuterium incorporation via keto-enol tautomerism. ingentaconnect.com

Metal-Catalyzed Exchange : Transition metals like platinum, palladium, or iridium can catalyze H-D exchange on various C-H bonds, including those that are typically unreactive. mdpi.com This can be a powerful method for labeling, but controlling regioselectivity can be a challenge. acs.org

While H-D exchange is a versatile technique, for the specific case of this compound, direct methylation with a deuterated reagent is generally preferred over H-D exchange on oxymorphone itself. This is because forcing the exchange on the relatively unreactive N-methyl protons could require harsh conditions that might lead to non-specific labeling at other positions on the complex opioid scaffold.

Isotopic Purity and Enrichment Determination

Ensuring the isotopic purity and confirming the location of the deuterium atoms are critical steps in the characterization of this compound. This is primarily achieved through mass spectrometry and nuclear magnetic resonance spectroscopy. rsc.org

Mass Spectrometry-Based Isotopic Abundance Analysis

Mass spectrometry (MS) is a fundamental technique for determining the isotopic purity of a labeled compound. rsc.orgnih.gov By analyzing the mass-to-charge ratio (m/z) of the molecule, MS can distinguish between molecules containing deuterium and their non-deuterated counterparts.

High-resolution mass spectrometry (HR-MS) is particularly effective, as it can resolve the small mass difference between isotopologues. nih.gov In the analysis of this compound, the mass spectrum will show a cluster of ions corresponding to the different isotopic species (D₀, D₁, D₂, D₃). The isotopic purity is calculated from the relative abundance of the D₃ ion compared to the sum of all isotopologues. For example, a certificate of analysis for one batch of Oxymorphone-D3 reported an isotopic purity where the D₀/D₃ ratio was just 0.1%. lgcstandards.com

The mass transitions monitored in tandem mass spectrometry (LC-MS/MS) are specific for the analyte and its deuterated internal standard. oup.comoup.com

Table 1: Mass Spectrometry Data for Oxymorphone and this compound

Compound Chemical Formula Monoisotopic Mass Precursor Ion [M+H]⁺ (m/z)
Oxymorphone C₁₇H₁₉NO₄ 301.1314 302.1387

Data sourced from multiple references. drugbank.comoup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Site Confirmation and Level

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the precise location and level of deuterium incorporation. rsc.orgosti.gov

¹H NMR (Proton NMR) : In the ¹H NMR spectrum of this compound, the signal corresponding to the N-methyl protons would be significantly diminished or absent compared to the spectrum of unlabeled oxymorphone. The percentage of deuteration can be calculated by comparing the integration of the residual proton signal at the labeled position to the integration of a non-deuterated, reference proton signal within the same molecule.

¹³C NMR (Carbon-13 NMR) : The ¹³C NMR spectrum also provides evidence of deuteration. The carbon atom attached to the deuterium atoms (the N-CD₃ carbon) will exhibit a characteristic multiplet signal due to C-D coupling, and its chemical shift will be slightly different from the corresponding N-CH₃ carbon in the unlabeled compound. cdnsciencepub.com

²H NMR (Deuterium NMR) : Direct detection of deuterium by ²H NMR can also be used to confirm the presence and location of the label. cdnsciencepub.com

These NMR methods, used in conjunction, provide unambiguous confirmation of the structure and isotopic integrity of this compound. rsc.orgcdnsciencepub.com

Chemical Stability and Long-Term Integrity Considerations for this compound

The chemical stability of a deuterated standard is paramount for its reliable use in quantitative analysis over time. The incorporation of deuterium can influence a molecule's stability.

The carbon-deuterium (C-D) bond is inherently stronger than the carbon-hydrogen (C-H) bond. neulandlabs.comscirp.org This "kinetic isotope effect" means that reactions involving the cleavage of a C-D bond proceed more slowly than those involving a C-H bond. neulandlabs.com This increased bond strength generally imparts greater chemical and metabolic stability to deuterated compounds. neulandlabs.com

For this compound, this enhanced stability means it is less susceptible to degradation pathways that might involve the N-methyl group. Documentation for commercially available this compound standards often includes information on long-term stability, which has been confirmed through rigorous testing. lgcstandards.com Studies on the stability of oxymorphone in various matrices and conditions have shown it to be a relatively stable compound, and this stability is expected to be maintained or enhanced in its deuterated form, particularly concerning the labeled site. oup.comoup.comresearchgate.net However, like any chemical standard, it should be stored under recommended conditions (e.g., protected from light, at specified temperatures) to ensure its long-term integrity. lgcstandards.com

Table 2: Compound Names Mentioned in this Article

Compound Name
Codeine
Dihydrodesoxycodeine-D
Morphine
Noroxymorphone
Oxymorphone
This compound
Thebaine

Advanced Analytical Applications of Oxymorphone D3 in Research Disciplines

Quantitative Bioanalysis in Preclinical and In Vitro Studies

In the realms of preclinical and in vitro research, the precise measurement of drug concentrations is paramount for understanding pharmacokinetics and metabolism. nih.gov Oxymorphone D3 is integral to achieving the required levels of accuracy and sensitivity in these studies.

LC-MS/MS has become the gold standard for quantifying drugs and their metabolites in biological samples due to its high selectivity and sensitivity. nih.govsciex.com The development of robust LC-MS/MS methods relies heavily on meticulous validation to ensure reliable performance. escholarship.org This process involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). escholarship.orgoup.com

The use of a stable isotope-labeled internal standard, such as this compound, is the most effective strategy for ensuring accuracy and precision in LC-MS/MS assays. nih.gov this compound is added to samples at a known concentration at the beginning of the sample preparation process. oup.comoup.com Because it has nearly identical physicochemical properties to the analyte (oxymorphone), it experiences similar variations during extraction, chromatography, and ionization. nih.govpsu.edu

By calculating the ratio of the analyte's response to the internal standard's response, analysts can correct for sample loss during preparation and for fluctuations in instrument performance. psu.edu This normalization is crucial for minimizing analytical variability. For instance, in a validated method for quantifying oxymorphone in blood and liver, the use of this compound enabled acceptable between-run accuracy and precision (both within ±20%) even at low concentrations. oup.com The lower limit of quantitation (LLOQ) was established at 2 ng/mL in blood and 5 ng/g in liver, demonstrating the method's sensitivity. oup.com

LC-MS/MS Method Validation Parameters for Oxymorphone using this compound Internal Standard in Blood. oup.com
Concentration (ng/mL)Between-Run Accuracy (%)Between-Run Precision (% CV)Within-Run Precision (% CV)
6-1.77.44.5
15-2.05.83.8
60-1.83.52.8
300-1.33.12.1

Biological matrices like plasma, urine, and tissue homogenates contain numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source. psu.edu This phenomenon, known as the matrix effect, can cause either ion suppression or enhancement, leading to inaccurate quantification. oup.compsu.edu

A co-eluting, stable isotope-labeled internal standard like this compound is the preferred tool to compensate for these effects. psu.eduresearchgate.net Since this compound and oxymorphone have nearly identical retention times and ionization efficiencies, they are affected by the matrix in a similar manner. psu.edu The ratio of their signals remains constant, effectively nullifying the impact of ionization variability. nih.gov Studies have shown that even with significant ion suppression (e.g., over 60% in liver homogenate), the use of this compound allows for acceptable method performance because it corrects for this signal loss. oup.commarshall.edu

Impact of this compound on Mitigating Matrix Effects in Liver Homogenate. marshall.edu
Analyte ConcentrationMatrix Effect (Ion Suppression)Method Outcome
5 µg/kg68%Acceptable LLOQ achieved due to IS correction.
100 µg/kg62%Accurate quantification maintained due to IS correction.

While LC-MS/MS is more common for polar compounds like opioids, GC-MS remains a powerful and reliable technique, particularly in forensic toxicology. oup.commdpi.com For GC-MS analysis, opioids typically require a derivatization step to increase their volatility and thermal stability. oup.comfabad.org.tr

In this context, this compound is also the ideal internal standard. oup.com A fast GC-MS method for urinary oxycodone and oxymorphone utilized Oxymorphone-d3 as the internal standard. oup.com The protocol involved acid hydrolysis, solid-phase extraction, and derivatization. The use of the deuterated standard ensured precise and reproducible quantification. oup.com Similarly, GC-MS methods for other opioids like morphine have demonstrated excellent linearity and precision when using the corresponding deuterated internal standard (Morphine-d3). elsevier.esnih.gov

High-Resolution Mass Spectrometry (HRMS), using technologies like time-of-flight (TOF) or Orbitrap, offers significant advantages over nominal mass spectrometry, including superior selectivity and the ability to perform retrospective data analysis. oup.comresearchgate.netoup.com When coupled with UPLC (Ultra-Performance Liquid Chromatography), HRMS provides definitive identification of analytes based on their accurate mass measurements, typically within a narrow mass extraction window (e.g., ±5 ppm). researchgate.netoup.com

The combination of HRMS with an analyte-matched deuterated internal standard like this compound results in highly accurate and precise quantification. oup.comresearchgate.net A method for quantifying multiple drugs, including oxymorphone, in postmortem blood by UPLC–MSE/TOF demonstrated excellent performance with this approach. researchgate.net The use of deuterated standards was key to achieving good extraction recovery (>60%) and minimizing matrix effects (<20%), leading to a robust method with a wide linear range (25–3,000 ng/mL). researchgate.net Parallel analysis with traditional UPLC-MS/MS showed a high degree of concordance, confirming the accuracy of the HRMS quantification. researchgate.net

Role of this compound as an Internal Standard for Enhanced Accuracy and Precision

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies Employing this compound

Methodological Innovations and System Suitability Monitoring

The utility of this compound extends to methodological innovations and routine system checks. It is included in analytical methods designed to screen for a wide array of psychoactive substances in a single run, streamlining forensic and clinical workflows. escholarship.orgunil.ch For example, a project at the Sacramento County District Attorney's Laboratory of Forensic Services involved updating their opioid screening method to include oxymorphone and its corresponding internal standard, Oxymorphone-D3, to broaden their analytical capabilities. escholarship.org

Furthermore, internal standards are crucial for system suitability monitoring. nyc.gov Before running a batch of samples, analysts inject a standard solution containing the internal standards to verify the performance of the LC-MS system. Consistent retention times and peak areas for this compound indicate that the system is stable and ready for analysis, ensuring the integrity of the data generated for the entire batch. nyc.gov

Optimization of Sample Preparation Techniques Utilizing Deuterated Standards

The use of deuterated internal standards, such as Oxymorphone-D3, is a cornerstone of modern quantitative analysis, particularly in the optimization of sample preparation techniques for complex biological matrices. texilajournal.com Oxymorphone-D3 serves as an ideal internal standard for the quantification of oxymorphone in various biological samples, including blood, urine, liver tissue, and oral fluid. cerilliant.commarshall.eduescholarship.orgsciex.com Its utility stems from its chemical and physical properties being nearly identical to the non-labeled analyte, oxymorphone, while its increased mass allows it to be distinguished by a mass spectrometer. texilajournal.commdpi.com This similarity ensures that both the analyte and the standard behave almost identically during extraction, concentration, and derivatization steps, effectively compensating for any analyte loss or variability during sample processing. texilajournal.comresearchgate.net

In forensic and clinical toxicology, sample preparation is critical for removing interfering substances from the matrix and concentrating the target analytes. texilajournal.comnih.gov Common techniques where Oxymorphone-D3 is employed include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation. marshall.edunih.govmaine.gov

During SPE procedures, which are widely used to isolate opioids from matrices like urine, blood, and liver homogenates, Oxymorphone-D3 is added to the sample at the beginning of the process. marshall.eduoup.comwa.govoup.com As the sample passes through the SPE cartridge, any loss of the target analyte, oxymorphone, is mirrored by a proportional loss of Oxymorphone-D3. mdpi.com This allows for accurate correction of the final calculated concentration. For instance, studies have detailed SPE methods for liver homogenates and blood where samples were spiked with Oxymorphone-D3 before being loaded onto mixed-mode SPE columns. marshall.eduoup.com Similarly, automated SPE procedures for analyzing numerous opioids in urine have been developed and optimized using a suite of deuterated internal standards, including Oxymorphone-D3, to ensure high recovery and minimize sample variability. sigmaaldrich.comoup.com

Protein precipitation is another common technique, particularly for serum or plasma samples. nih.gov In this method, a solvent like methanol (B129727) containing the internal standard is added to the sample, causing proteins to precipitate. nih.gov The supernatant, containing both the analyte and Oxymorphone-D3, is then analyzed. nih.gov The ratio of the analyte to the internal standard is used for quantification, which corrects for variations in extraction efficiency and potential matrix effects. texilajournal.comnih.gov

The primary advantage of using Oxymorphone-D3 is the ability to account for matrix effects—the suppression or enhancement of ionization in the mass spectrometer's source caused by co-eluting compounds from the sample matrix. texilajournal.comresearchgate.netojp.gov Since Oxymorphone-D3 co-elutes with oxymorphone and experiences the same matrix effects, the ratio of their signals remains constant, leading to more accurate and precise quantification. texilajournal.comdiva-portal.org Research evaluating sample preparation techniques for opiates in liver tissue demonstrated that the use of deuterated internal standards like Oxymorphone-D3 was crucial for mitigating matrix effects and ensuring data reliability. ojp.gov

Table 1: Application of Oxymorphone-D3 in Various Sample Preparation Protocols

Real-Time Performance Evaluation of Mass Spectrometric Systems

Oxymorphone-D3 is indispensable for the real-time performance evaluation of mass spectrometric systems, primarily when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). texilajournal.comescholarship.org Its role extends beyond simple quantification to being a critical component in method validation and routine system suitability checks. escholarship.orgnih.gov The use of a stable isotope-labeled internal standard (SIL-IS) like Oxymorphone-D3 is considered the gold standard for quantitative mass spectrometry because it most accurately mimics the behavior of the analyte from extraction through detection. texilajournal.comresearchgate.net

During an analytical run, the performance of a mass spectrometer can fluctuate due to various factors, including changes in the ionization source temperature, gas flows, or detector sensitivity. oup.comresearchgate.net Because Oxymorphone-D3 has the same chromatographic retention time as oxymorphone, it is ionized and detected simultaneously. nih.gov By monitoring the signal of Oxymorphone-D3, which is added at a known, constant concentration to every sample, calibrator, and quality control, any instrument variability can be normalized in real-time. diva-portal.org If the instrument's response decreases for a given sample, it will decrease for both the analyte and the internal standard, and the ratio between them will remain stable, thus preserving the accuracy of the measurement. texilajournal.com

This principle is fundamental in validating analytical methods according to stringent guidelines, such as those from the American National Standards Institute/American Academy of Forensic Science Standards Board (ANSI/ASB). escholarship.org Validation studies for opioids in blood and urine extensively use Oxymorphone-D3 to establish key performance metrics. escholarship.org These metrics include:

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Calibration curves are constructed by plotting the peak area ratio (analyte/internal standard) against concentration, with Oxymorphone-D3 ensuring the stability of the ratio across the range. marshall.eduoup.comuc.pt Studies consistently report high coefficients of determination (r²) ≥ 0.99, indicating excellent linearity. marshall.eduoup.comuc.pt

Accuracy and Precision: Accuracy (measured as bias) reflects how close a measured value is to the true value, while precision (measured as relative standard deviation or %RSD) indicates the repeatability of the measurement. diva-portal.org The use of Oxymorphone-D3 significantly improves both by correcting for random and systematic errors that occur during the analytical process. texilajournal.comresearchgate.net Validation reports show accuracy and precision values typically within ±15-20%, which is considered acceptable for bioanalytical methods. diva-portal.orguc.pt

Limit of Quantification (LOQ): This is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. Oxymorphone-D3 helps establish a stable and low LOQ by minimizing the impact of instrument noise and matrix interference at low concentrations. marshall.eduoup.comdiva-portal.org

Matrix Effect: As mentioned, Oxymorphone-D3 is crucial for evaluating and compensating for ion suppression or enhancement. marshall.eduojp.gov Studies specifically investigate this by comparing the response of an analyte in a solvent versus its response in a post-extraction matrix spike, with the internal standard correcting for any observed differences. nih.gov

Table 2: Method Validation Parameters from Studies Utilizing Oxymorphone-D3

Pharmacological Research Applications of Oxymorphone D3 in Mechanistic and Preclinical Models

In Vitro Receptor Binding and Functional Assays

In vitro studies are foundational for characterizing the interaction of a compound with its molecular targets. These assays, conducted on isolated receptors or cells, provide quantitative data on binding affinity, selectivity, and functional efficacy.

Oxymorphone demonstrates a very high binding affinity for the mu-opioid receptor (MOR), which is its primary molecular target. scienceopen.comzenodo.org Studies using competitive binding assays with radiolabeled ligands in preparations of rat brain homogenates or cell membranes expressing recombinant human mu-opioid receptors have consistently placed oxymorphone in the sub-nanomolar to low nanomolar range. This high affinity is significantly stronger than that of many other opioids, including its parent compound, oxycodone. zenodo.orgnih.gov

One comprehensive study ranked various opioids by their binding affinity (Ki) for the human mu-opioid receptor and categorized oxymorphone among the highest-affinity ligands with a Ki value of less than 1 nM. zenodo.org Another study reported a Ki value of 0.6 nM for hydromorphone, a structurally similar compound, highlighting the potent receptor binding of this class of opioids. nih.gov

CompoundReceptorKi (nM)Assay System
Oxymorphone Human Mu-Opioid< 1.0Recombinant hMOR Cell Membranes
Morphine Human Mu-Opioid1-100Recombinant hMOR Cell Membranes
Oxycodone Human Mu-Opioid1-100Recombinant hMOR Cell Membranes
Hydromorphone Mu-Opioid0.6Rat Brain Homogenates

This table presents representative binding affinity (Ki) values for oxymorphone and related opioids at the mu-opioid receptor, compiled from various in vitro studies. zenodo.orgnih.gov

While oxymorphone's primary action is at the MOR, its activity at other opioid receptor subtypes—namely the delta (DOR) and kappa (KOR) receptors—is also investigated to understand its full pharmacological profile. Research indicates that oxymorphone is a highly selective MOR agonist. scienceopen.complos.org

Functional assays, such as the [³⁵S]GTPγS binding assay, measure a ligand's ability to activate the G-protein signaling cascade upon binding to a receptor. These studies confirm that oxymorphone is a potent and full agonist at the human MOR. plos.org Its potency in stimulating G-protein signaling, measured by its EC₅₀ value (the concentration required to elicit 50% of the maximal response), is comparable to or greater than the standard MOR agonist DAMGO. plos.org In contrast, its activity at KOR and DOR is significantly lower, confirming its selectivity for the mu receptor. plos.org For instance, one study found that while N-phenethyl oxymorphone was a highly potent MOR agonist with an EC₅₀ of 2.63 nM, its stimulation at KOR was minimal. plos.org

CompoundReceptorEC₅₀ (nM)Emax (% of Standard Agonist)Assay
Oxymorphone derivative (Cmpd 6) hMOP2.63~100%[³⁵S]GTPγS
DAMGO (Standard Agonist) hMOP19.3100%[³⁵S]GTPγS
Oxymorphone derivative (Cmpd 6) hDOP>1000High[³⁵S]GTPγS
Oxymorphone derivative (Cmpd 6) hKOP>1000Low/None[³⁵S]GTPγS

This table shows the functional efficacy (EC₅₀ and Emax) of an N-phenethyl oxymorphone derivative compared to a standard agonist at human opioid receptors (hMOP, hDOP, hKOP), illustrating its high potency and selectivity for the mu-opioid receptor. plos.org

Upon activation by an agonist like oxymorphone, the mu-opioid receptor, a G-protein-coupled receptor (GPCR), initiates a cascade of intracellular events. nih.gov The primary pathway involves coupling to inhibitory G-proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, the activation of inwardly rectifying potassium channels, and the inhibition of voltage-gated calcium channels. mdpi.comnih.gov These actions collectively reduce neuronal excitability, which is the basis of its analgesic effect.

Recent research has focused on the concept of "biased signaling," where a ligand can preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). resed.esisciii.es While G-protein activation is linked to analgesia, the β-arrestin pathway is thought to contribute to adverse effects like respiratory depression. resed.esisciii.es Investigating the specific signaling signature of oxymorphone helps to understand its therapeutic and side-effect profile at a molecular level. Studies have explored how opioids like morphine activate pathways such as PI3Kγ/AKT/nNOS, which is crucial for peripheral analgesia. pnas.org Furthermore, the interplay between opioid receptor signaling and other systems, like the dopamine (B1211576) D2/D3 receptors, can modulate downstream effectors such as Akt and ERK1/2, highlighting a complex cross-talk between neurotransmitter systems. oup.com

Investigation of Opioid Receptor Subtype Selectivity and Efficacy

Preclinical Pharmacodynamics in Animal Models

Animal models are essential for understanding how the in vitro properties of a compound translate to in vivo physiological effects. Pharmacodynamic studies assess the relationship between drug concentration at the site of action and the resulting pharmacological response.

Target engagement studies aim to confirm that a drug is binding to its intended molecular target in a living organism. Receptor occupancy studies quantify the percentage of receptors bound by a drug at a given dose. These studies are crucial for correlating the dose of a drug with its biological effect and for predicting therapeutic dose ranges. catapult.org.uk

Techniques like Positron Emission Tomography (PET) are used to visualize and quantify receptor occupancy in the brain. nih.govnih.gov While specific PET studies focusing solely on oxymorphone occupancy are less common, research on other opioids like buprenorphine demonstrates the utility of this approach. researchgate.net For example, a PET study can determine the dose of a drug required to achieve a certain percentage of mu-opioid receptor occupancy (e.g., 90%) in specific brain regions. researchgate.netsnmjournals.org Microdialysis studies in rats, which use deuterated standards like oxycodone-D3 for calibration, have been used to measure unbound drug concentrations in the brain, providing critical data for understanding the relationship between plasma concentration, brain concentration, and receptor engagement. nih.gov Such studies have shown that for oxycodone, the unbound concentration in the brain can be significantly higher than in the blood, indicating active transport across the blood-brain barrier, a finding with major implications for its potency. nih.gov

Preclinical models allow for a deeper investigation into the molecular mechanisms underlying a drug's effects. For oxymorphone, this involves confirming that its analgesic effects are mediated through the mu-opioid receptor. Studies using MOR knockout (KO) mice have been instrumental in this regard. In these animals, the analgesic effects of oxycodone and by extension its active metabolite oxymorphone, are completely absent, confirming the MOR as the primary target. acs.org

Furthermore, animal models help elucidate the complex interactions between the opioid and other neurotransmitter systems. For example, the rewarding effects of opioids are linked to the mesolimbic dopamine system. mdpi.com Research has shown that the dopamine D3 receptor (D3R) plays a key role in modulating opioid effects. mdpi.com The mechanism involves the activation of MOR on GABAergic interneurons, which reduces inhibition of dopamine neurons, leading to increased dopamine release. nih.gov This detailed mechanistic understanding, derived from preclinical models, is vital for developing novel therapeutic strategies with improved safety profiles.

Assessment of Target Engagement and Receptor Occupancy

Studies on Isotope Effects on Pharmacological Activity

The substitution of hydrogen atoms with their heavier isotope, deuterium (B1214612), is a strategy employed in medicinal chemistry to influence the pharmacokinetic properties of a drug. This process, known as deuteration, can significantly alter the rate of metabolic reactions by leveraging the kinetic isotope effect (KIE). nih.govresearchgate.net The KIE arises because the carbon-deuterium (C-D) bond has a lower zero-point energy and vibrational frequency compared to a carbon-hydrogen (C-H) bond, making the C-D bond stronger and more difficult to cleave. unam.mxportico.org This increased bond strength can slow down metabolic processes, particularly those catalyzed by cytochrome P450 (P450) enzymes, which are often involved in drug metabolism. researchgate.netresearchgate.net The application of this principle to therapeutic agents like oxymorphone has led to the development of deuterated analogs such as Oxymorphone D3 for research purposes. cerilliant.comsigmaaldrich.com

This compound is a stable-labeled version of oxymorphone, where three hydrogen atoms have been replaced by deuterium. cerilliant.com It is primarily used as an internal standard for the quantification of oxymorphone in biological samples like urine, plasma, or serum during clinical toxicology, forensic analysis, and pharmaceutical research. cerilliant.comsigmaaldrich.com The study of such deuterated compounds provides valuable insights into drug metabolism and receptor interactions.

Primary and Secondary Isotope Effects on Drug-Target Interactions

Isotope effects are categorized as either primary or secondary. A primary kinetic isotope effect (PKIE) occurs when the bond to the isotope is broken during the rate-determining step of a reaction. unam.mxwikipedia.org A secondary kinetic isotope effect (SKIE) is observed when the isotopic substitution is at a position not directly involved in bond cleavage but can still influence the reaction rate. unam.mxwikipedia.org SKIEs are typically much smaller than PKIEs. unam.mx

In the context of drug-target interactions, these effects are generally subtle because the initial binding of a drug to its receptor is typically a non-covalent interaction and does not involve the breaking of the C-D or C-H bonds. Research on various deuterated compounds, including opioids, suggests that precision deuteration often alters the pharmacokinetics (how the body processes the drug) without significantly changing the pharmacodynamics (how the drug affects the body). nih.govresearchgate.net For instance, a study on deuterated buprenorphine (BUP-D2) found that it retained the same sub-nanomolar binding affinity for mu, delta, and kappa opioid receptors as its non-deuterated counterpart. nih.gov Similarly, the potency and efficacy of BUP-D2 in activating G-proteins via these receptors were equivalent to that of buprenorphine. nih.gov Another study on deuterated tramadol (B15222) analogs also showed that the deuterated version of the active metabolite M1 retained the µ-opioid receptor binding affinity of the original metabolite. researchgate.net

While direct binding affinity may not be significantly affected, deuteration can indirectly influence drug-target interactions by altering the concentration of the active compound or its metabolites. The primary application of the KIE in pharmacology is to slow the rate of metabolism. researchgate.netresearchgate.net For example, the first study on a deuterated opioid, a deutero-methyl version of morphine, demonstrated a reduction in the rate of N-demethylation by rat liver enzymes. portico.orgnih.govnih.gov This change in metabolism can lead to a different pharmacological profile. However, it's important to note that the effect of deuteration is not always predictable and requires experimental verification. researchgate.net For example, while deuteration of morphine's N-methyl group reduced its potency, studies on d3-methadone showed similar rates of absorption, distribution, and excretion to the non-deuterated form. nih.govnih.gov

Comparative Opioid Receptor Binding Affinity (Ki, nM) of Buprenorphine (BUP) and Deuterated Buprenorphine (BUP-D2)
CompoundMu Opioid Receptor (MOR)Delta Opioid Receptor (DOR)Kappa Opioid Receptor (KOR)
Buprenorphine (BUP)0.25 ± 0.030.98 ± 0.110.43 ± 0.05
Buprenorphine-D2 (BUP-D2)0.28 ± 0.030.89 ± 0.100.40 ± 0.04

This table shows that the binding affinities of buprenorphine and its deuterated form to the three main opioid receptors are nearly identical, illustrating that deuteration in this case did not alter the direct drug-target interaction. Data sourced from a 2023 study on deuterated buprenorphine. nih.gov

Deuterium's Influence on Ligand-Binding Dynamics

While the equilibrium binding affinity (a static measure) may not change, the dynamics of the ligand-receptor interaction—the kinetics of binding and unbinding—could be subtly influenced by deuteration. The replacement of hydrogen with deuterium increases the mass of the molecule and can alter its vibrational modes. unam.mx These changes could theoretically affect the conformational flexibility of the drug molecule and the dynamics of its entry into and exit from the receptor's binding pocket.

Hydrogen/deuterium exchange mass spectrometry (HDX-MS) is a powerful technique used to study protein conformational dynamics. pnas.orgbiorxiv.org It measures the rate at which backbone amide hydrogens in a protein exchange with deuterium in the solvent. pnas.org Ligand binding can protect certain regions of the receptor from this exchange by making them less accessible to the solvent or by stabilizing hydrogen bonds. nih.gov Conversely, binding can also increase exchange in some areas by inducing conformational changes that make them more dynamic or solvent-exposed. biorxiv.orgnih.gov

Studies using HDX-MS on G-protein coupled receptors (GPCRs), the family to which opioid receptors belong, have revealed that ligand binding induces complex changes in receptor dynamics. pnas.orgbiorxiv.org For example, agonist binding to the β1-adrenergic receptor was shown to increase the dynamics in several intracellular and extracellular loops and transmembrane helices, which is consistent with the conformational changes required for receptor activation. biorxiv.org Antagonist binding, on the other hand, tended to stabilize the receptor. biorxiv.org

Metabolic Research Applications of Oxymorphone D3 in Preclinical and in Vitro Systems

Elucidation of Metabolic Pathways of Oxymorphone

The primary metabolic routes of oxymorphone involve both Phase I and Phase II reactions. Phase I metabolism is characterized by modifications to the drug molecule, while Phase II involves conjugation with endogenous molecules to facilitate excretion.

In vitro systems such as liver microsomes and hepatocytes are critical for predicting how a drug will be metabolized in the body. srce.hrnuvisan.com When oxymorphone is incubated with these systems, the resulting mixture is analyzed to identify the metabolic products. The use of Oxymorphone D3 as an internal standard is crucial for the accurate quantification of these metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS). oup.comoup.comunige.ch

Phase I metabolism of oxymorphone principally involves N-dealkylation to produce noroxymorphone (B159341). drugbank.comnih.gov Phase II metabolism is the major pathway and involves the conjugation of oxymorphone and its Phase I metabolite with glucuronic acid. This process, known as glucuronidation, results in the formation of oxymorphone-3-glucuronide and noroxymorphone-3-glucuronide. oup.comoup.comnih.gov Studies utilizing human liver microsomes have confirmed the formation of these key metabolites. unige.chnih.gov

Table 1: Key Metabolites of Oxymorphone Identified in In Vitro Systems

Metabolite Metabolic Phase Description
Noroxymorphone Phase I Formed through the removal of a methyl group from the nitrogen atom (N-dealkylation).
Oxymorphone-3-glucuronide Phase II The primary metabolite, formed by the direct attachment of glucuronic acid to oxymorphone.
Noroxymorphone-3-glucuronide Phase II Created by the glucuronidation of the Phase I metabolite, noroxymorphone.

Preclinical animal models are essential for studying the disposition of a drug within a living organism. d-nb.info When oxymorphone is administered to animal models, such as rats, this compound can be used as an internal standard for the analysis of biological samples like plasma and brain tissue. biorxiv.org This enables the precise tracking of the parent drug and its metabolites over time. diva-portal.org

The use of a stable isotope-labeled internal standard is particularly beneficial in pharmacokinetic studies as it corrects for any loss of the analyte during sample processing, leading to more dependable data on the drug's absorption, distribution, metabolism, and excretion (ADME). biorxiv.org For instance, by analyzing brain tissue from mice treated with oxycodone, researchers can quantify the concentration of its active metabolite, oxymorphone, with this compound ensuring the accuracy of these measurements. biorxiv.org

Identification of Phase I and Phase II Metabolites in Liver Microsomes and Hepatocyte Incubations

Quantitative Metabolism and Enzyme Kinetics

Beyond identifying the metabolites, it is crucial to understand the rate at which they are formed and the specific enzymes responsible for these transformations. This compound plays a significant role in these quantitative investigations.

Metabolic stability assays, commonly performed using liver microsomes or hepatocytes, measure the rate at which a drug is metabolized. srce.hrnuvisan.comif-pan.krakow.pl The intrinsic clearance (CLint) is a measure of the inherent capacity of the liver to metabolize a drug. srce.hrif-pan.krakow.plscilit.com In these experiments, the disappearance of the parent drug over time is monitored. The inclusion of this compound as an internal standard in the LC-MS analysis ensures that the measured decrease in oxymorphone concentration is accurate. oup.comoup.comunige.ch

The data from these assays can be used to predict the in vivo hepatic clearance and half-life of the drug in humans. srce.hrif-pan.krakow.pl A high in vitro intrinsic clearance generally indicates that the drug will be rapidly metabolized in the liver. srce.hr

Identifying the specific enzymes that metabolize a drug is vital for predicting potential drug-drug interactions. For oxymorphone, the main Phase I pathway, N-dealkylation to noroxymorphone, is primarily mediated by the CYP3A4 and CYP3A5 enzymes. The O-demethylation of oxycodone to oxymorphone is catalyzed by CYP2D6. drugbank.comhug.chnih.govnih.gov

The predominant metabolic pathway for oxymorphone is glucuronidation, which is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.goveur.nl Studies using recombinant human UGT enzymes have pinpointed UGT2B7 as the primary enzyme responsible for the formation of oxymorphone-3-glucuronide. nih.gov In such experiments, individual UGT enzymes are incubated with oxymorphone, and the formation of the glucuronide metabolite is quantified. The use of this compound as an internal standard ensures the accurate measurement of the metabolite produced by each enzyme. oup.comoup.com

Table 2: Enzymes Involved in Oxymorphone Metabolism

Enzyme Family Specific Enzyme(s) Metabolic Reaction
Cytochrome P450 (CYP) CYP3A4, CYP3A5 N-dealkylation of oxycodone to noroxycodone.
Cytochrome P450 (CYP) CYP2D6 O-demethylation of oxycodone to oxymorphone. drugbank.comhug.chnih.govnih.govpharmgkb.org
UDP-glucuronosyltransferase (UGT) UGT2B7 Glucuronidation of oxymorphone to oxymorphone-3-glucuronide. nih.gov

The kinetic isotope effect (KIE) is a powerful tool for investigating the mechanisms of enzyme-catalyzed reactions. nih.govnih.govchemrxiv.org A KIE is observed when replacing an atom in a substrate with its heavier isotope, such as hydrogen with deuterium (B1214612), alters the rate of the reaction. researchgate.net If the bond to this isotope is broken during the rate-determining step of the reaction, the reaction will proceed more slowly with the heavier isotope. nih.govresearchgate.net

In the context of oxymorphone metabolism, a KIE study could involve comparing the rate of metabolism of oxymorphone with that of this compound. If the deuterium atoms in this compound are located at a position where a bond is broken in the rate-limiting step of a metabolic reaction, a significant KIE would be observed. nih.gov This would provide strong evidence that the cleavage of that particular bond is a critical part of the reaction mechanism. researchgate.net For example, a significant KIE in the formation of a metabolite from this compound would indicate that the breaking of a carbon-deuterium bond is a rate-limiting step, offering detailed insights into the chemical transformations at the enzyme's active site. nih.gov

Characterization of Cytochrome P450 (CYP) and UGT Enzyme Specificities

Preclinical Pharmacokinetic Profiling in Animal Models

The use of this compound is integral to the preclinical assessment of oxymorphone's pharmacokinetic profile. By incorporating a known concentration of this compound into biological samples, researchers can accurately determine the concentration of the unlabeled drug, correcting for variations in sample preparation and instrument response. nih.govoup.com

Assessment of Absorption, Distribution, and Elimination Kinetics

In preclinical studies, often conducted in rodent models such as rats, the characterization of a drug's absorption, distribution, metabolism, and excretion (ADME) is crucial. This compound is employed as an internal standard in the quantitative analysis of oxymorphone in plasma, urine, and various tissues. nih.govnih.gov For instance, after administration of oxymorphone to an animal model, blood samples are collected at various time points. The subsequent analysis of these samples by LC-MS/MS, with the addition of this compound, allows for the precise determination of oxymorphone's concentration-time profile.

From this data, key pharmacokinetic parameters can be calculated. Studies in rats have elucidated the metabolic pathways of oxymorphone. While oxymorphone is a metabolite of oxycodone, it is also administered directly. pharmgkb.org Its metabolism primarily occurs via Phase II glucuronidation, with minimal involvement of the cytochrome P450 (CYP450) system for its primary clearance. oup.com This characteristic lowers the potential for drug-drug interactions compared to opioids metabolized extensively by CYP enzymes. oup.com

The oral bioavailability of oxymorphone is relatively low, estimated at around 10%, due to significant first-pass metabolism in the liver. oup.comoup.com The elimination half-life of immediate-release oxymorphone in single-dose studies has been observed to be in the range of 7 to 9 hours. oup.com The use of this compound ensures the accuracy of these measurements, which are vital for understanding the drug's behavior in a living system.

Pharmacokinetic Parameters of Oxymorphone in Preclinical Models
ParameterValue (Unit)Animal ModelNotes
Oral Bioavailability~10%General (from human/animal data)Low due to extensive first-pass metabolism. oup.comoup.com
Elimination Half-Life (t1/2β)7.2 - 9.4 hoursHuman (IR formulation)Data from single-dose studies. oup.com
Time to Maximum Plasma Concentration (tmax)0.5 hoursHuman (IR formulation)Indicates rapid absorption after oral administration. oup.com

Emerging Research Directions and Advanced Methodologies Involving Oxymorphone D3

Integration with Advanced Mass Spectrometry Imaging for Spatial Distribution

Mass Spectrometry Imaging (MSI) is a powerful technique that visualizes the spatial distribution of molecules directly in tissue sections. nih.gov The integration of deuterated internal standards, such as Oxymorphone D3, is a critical advancement for quantitative MSI (Q-MSI). diva-portal.org

In a typical MSI experiment, a mass spectrum is generated for each pixel of a tissue sample, creating a map of the distribution and relative abundance of various molecules. nih.gov However, several factors can affect signal intensity, making absolute quantification challenging. diva-portal.org The use of a deuterated internal standard like this compound helps to overcome these challenges by providing a reliable reference for signal normalization. nih.govdiva-portal.org

Key Methodologies and Findings:

Improved Quantification: By applying a deuterated internal standard uniformly onto a tissue section, researchers can more effectively compensate for matrix effects and variations in ionization efficiency, leading to more accurate quantification of the target analyte. diva-portal.org

Application of Internal Standard: For Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI, the most common ionization technique, the internal standard is typically applied to the tissue section before the matrix. nih.gov Studies have shown that depositing the standard followed by the matrix is an optimal method for mapping the spatial distribution of drugs. nih.gov

Whole-Body Imaging: MSI is not limited to single tissues; it can be extended to whole-body imaging, which presents its own set of challenges that can be addressed with the use of internal standards. nih.gov

Wide-Isolation MS/MS Imaging: This technique, when combined with a deuterated internal standard like cocaine-d3, allows for scan-by-scan normalization of the analyte signal, improving both selectivity and sensitivity in quantitative analysis. acs.org This approach has been successfully used to quantify cocaine in brain tissue and demonstrates the potential for similar applications with this compound. acs.org

The ability to precisely map the distribution of oxymorphone in different tissues and organs provides invaluable insights into its pharmacokinetics and target engagement.

Application in Proteomics and Metabolomics for Systems-Level Understanding

Proteomics and metabolomics are large-scale studies of proteins and small molecules, respectively, within a biological system. The use of deuterated compounds like this compound is instrumental in these fields for achieving accurate quantification and understanding the systemic effects of drugs.

In proteomics, researchers are increasingly using quantitative methods to study the effects of drugs on protein expression. For example, a study on the effects of oxycodone exposure on mixed neuroglial cultures used mass spectrometry to identify 173 upregulated and 9 downregulated proteins, providing insights into the molecular pathways affected by the opioid. mdpi.com While this study did not specifically use this compound, the principles of using internal standards for accurate quantification are fundamental to such research.

Similarly, in metabolomics, which investigates the changes in metabolite profiles in response to a stimulus, deuterated standards are crucial. Untargeted metabolomics can identify thousands of unique molecular features. oup.comoup.com The use of a deuterated internal standard allows for the normalization of data and the reliable identification of metabolites that are altered in response to drug exposure. For instance, studies have used Oxymorphone-d3 as an internal standard to quantify oxymorphone and its metabolites in various biological samples, which is a critical aspect of understanding its metabolic fate. diva-portal.orgbiorxiv.org

A study investigating the neurochemical associations with oxycodone utilized metabolomics and highlighted the significance of the "this compound variable," indicating its use in the analytical process to ensure data quality. researchgate.net Another study on carfentanil exposure combined proteomics and metabolomics to identify a unique fingerprint of protein and metabolite perturbations. oup.com

The integration of data from proteomics and metabolomics provides a comprehensive, systems-level view of the biological response to drugs like oxymorphone. This approach can help identify biomarkers of exposure and effect, as well as new therapeutic targets.

Development of Predictive Models Based on Deuterated Compound Data

Data generated from studies using deuterated compounds like this compound are being used to develop advanced computational and predictive models in drug discovery and development. alfa-chemistry.com These models aim to better forecast the pharmacokinetic and pharmacodynamic properties of new drug candidates.

Key Aspects of Predictive Modeling:

Pharmacokinetic Simulations: These models predict the absorption, distribution, metabolism, and excretion (ADME) of drugs. alfa-chemistry.com Data from studies using deuterated compounds, which can have altered metabolic pathways, provide valuable input for refining these simulations. aquigenbio.cominformaticsjournals.co.in

Molecular Dynamics Studies: These simulations help to understand how deuteration affects the strength of chemical bonds, the stability of molecules, and their interactions with biological targets. alfa-chemistry.com

Virtual Screening: Computational tools can rapidly evaluate multiple deuteration scenarios before the costly and time-consuming process of chemical synthesis. alfa-chemistry.com

In Vitro to In Vivo Extrapolation: The effects of deuterium (B1214612) substitution can vary between in vitro and in vivo models. alfa-chemistry.com Predictive models help to bridge this gap and provide a more accurate prediction of how a deuterated drug will behave in humans. alfa-chemistry.comaquigenbio.com

By integrating experimental data from deuterated compounds with computational modeling, researchers can create a more comprehensive and iterative approach to drug design. alfa-chemistry.com This allows for the rational selection of deuteration sites to optimize a drug's properties. alfa-chemistry.comnih.gov

Future Prospects for Deuterated Opioids in Drug Discovery Research Methodologies

The use of deuterated compounds, including opioids like this compound, holds significant promise for the future of drug discovery and development. researchgate.netnih.gov The strategic replacement of hydrogen with deuterium can lead to improved pharmacokinetic profiles, enhanced metabolic stability, and potentially reduced toxicity. aquigenbio.cominformaticsjournals.co.inresearchgate.net

Future Directions and Opportunities:

Improved Therapeutic Profiles: Deuteration can extend a drug's half-life, which may allow for less frequent dosing and improved patient compliance. informaticsjournals.co.inresearchgate.net It can also reduce the formation of toxic metabolites, leading to a better safety profile. researchgate.netdovepress.com

De Novo Drug Design: Beyond modifying existing drugs, deuterium can be incorporated into the de novo design of new chemical entities to build in desirable properties from the start. alfa-chemistry.comnih.gov

Targeted Drug Delivery: The insights gained from MSI studies using deuterated compounds can inform the development of drug delivery systems that target specific tissues or organs.

Personalized Medicine: Understanding how genetic variations, such as in cytochrome P450 enzymes, affect the metabolism of deuterated drugs could lead to more personalized dosing strategies. nih.govnih.gov For instance, opioids that are not metabolized by the highly polymorphic CYP2D6 enzyme, such as oxymorphone, may be preferable for patients who are poor or ultrarapid metabolizers. nih.gov

Vaccine Development: Interestingly, deuterated haptens are being explored in the development of vaccines against opioids like heroin. The theory is that deuterium may influence how the immune system recognizes the drug molecule. nih.gov

The continued development and application of deuterated compounds like this compound will undoubtedly accelerate the drug discovery pipeline, leading to safer and more effective medicines. aquigenbio.comsciencecoalition.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.